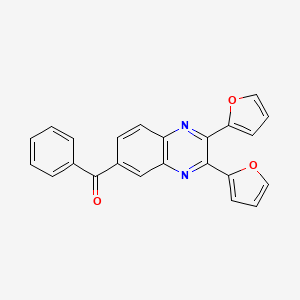(2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC14547023
Molecular Formula: C23H14N2O3
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H14N2O3 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | [2,3-bis(furan-2-yl)quinoxalin-6-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C23H14N2O3/c26-23(15-6-2-1-3-7-15)16-10-11-17-18(14-16)25-22(20-9-5-13-28-20)21(24-17)19-8-4-12-27-19/h1-14H |
| Standard InChI Key | JMIHJEGISAXHQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Introduction
Structural Analysis and Molecular Features
Core Architecture
The compound’s scaffold consists of a quinoxaline system—a bicyclic structure formed by two fused pyrazine rings—substituted with electron-rich furan heterocycles and a ketone-bearing phenyl group. The furan rings contribute π-electron density, while the phenyl methanone group introduces steric bulk and potential hydrogen-bonding interactions. This combination creates a planar yet sterically hindered structure, as evidenced by its synthetic precursors and analogs .
Crystallographic and Conformational Insights
While direct crystallographic data for (2,3-Di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone is unavailable, studies on analogous quinoxaline derivatives, such as 2,3-dichloro-6-methoxyquinoxaline, reveal monoclinic crystal systems with unit cell parameters (a = 15.597 Å, b = 3.9346 Å, c = 15.614 Å, β = 101.834°) that highlight the planar nature of the quinoxaline core . Computational modeling suggests that the furan substituents in the title compound adopt a nearly coplanar orientation relative to the quinoxaline ring, optimizing conjugation and stability .
Synthetic Methodologies
Conventional Thermal Synthesis
The compound is synthesized via condensation of substituted o-phenylenediamine derivatives with 1,2-diketones. In a representative procedure:
-
Reactants: 2,3-Di(furan-2-yl)-1,2-diketone (0.001 mol) and 6-amino-5-phenylquinoxaline (0.001 mol).
-
Catalyst: MgBr₂·OEt₂ (0.004 mol).
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
-
Reactants: Same as above.
-
Conditions: 160 W irradiation for 1–2.5 minutes (5 × 30-second intervals).
Table 1: Comparative Synthesis Parameters
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 1–3 hours | 80–85 | >90% |
| Microwave | 1–2.5 mins | 94 | >95% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (200 MHz, CDCl₃):
-
Key Observations:
-
Furan protons appear as doublets between δ 6.56–6.90.
-
The phenyl group’s aromatic protons resonate as a multiplet at δ 7.45–7.65.
-
Mass Spectrometry (MS)
| Bacterial Strain | Inhibition Zone (mm) | Relative Efficacy |
|---|---|---|
| Staphylococcus aureus | 12–14 | Moderate |
| Escherichia coli | 10–12 | Moderate |
Comparative Analysis with Structural Analogs
Analog 1: 2,3-Di(furan-3-yl)benzo[g]quinoxaline
-
Structure: Benzo-fused quinoxaline with furan-3-yl groups.
-
Activity: Reduced antibacterial efficacy compared to the title compound, highlighting the importance of furan-2-yl substitution .
Analog 2: [2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
-
Structure: Spirocyclic methanone substituent.
-
Application: Enhanced solubility and CNS penetration due to the spiro moiety, suggesting neuropharmacological potential .
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: The compound’s antibacterial profile supports its development as a scaffold for novel antibiotics.
-
Targeted Drug Delivery: Functionalization of the phenyl methanone group could enable conjugation to nanoparticle carriers .
Materials Science
-
Organic Electronics: The π-conjugated system may serve as a charge-transport layer in OLEDs or photovoltaic cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume